2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione
Description
2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione (CAS: 214360-75-5) is a boronic ester derivative featuring a phthalimide (isoindole-1,3-dione) moiety linked via a benzyl group to a pinacol-protected boronate. Its molecular formula is C₂₁H₂₂BNO₄, with a molecular weight of 363.22 g/mol . This compound is synthesized via nucleophilic substitution reactions, typically involving methanesulfonyl chloride, potassium phthalimide, and a boronate precursor under basic conditions . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)17-12-8-5-9-14(17)13-23-18(24)15-10-6-7-11-16(15)19(23)25/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXPHCDZEYKJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378554 | |
| Record name | 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-66-0 | |
| Record name | 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione with a benzyl halide derivative containing the dioxaborolane group. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane ring to simpler boron-containing compounds.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the dioxaborolane ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Simpler boron-containing compounds.
Substitution: Benzyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, the compound can be used as a precursor for boron-containing drugs, which have applications in cancer therapy due to their ability to target specific cellular pathways .
Medicine
The compound’s derivatives are explored for their potential in boron neutron capture therapy (BNCT), a type of cancer treatment that utilizes boron atoms to target and destroy cancer cells .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
The compound exerts its effects primarily through its boron center, which can form stable covalent bonds with various organic and inorganic species. This property is exploited in cross-coupling reactions, where the boron center facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related boronic esters, focusing on synthesis, physical properties, and reactivity.
Structural Analogues with Substituted Benzyl Groups
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3d ) lower melting points and slightly deshield boron ($^{11}\text{B-NMR}$ δ ~30.6 ppm), whereas methyl groups (e.g., 3g ) marginally increase δ values (31.1 ppm) due to steric/electronic modulation .
- Synthetic Yields : Steric hindrance from substituents (e.g., 2-methyl in 3g ) reduces yields (48% vs. 80–85% for 3b and 3d ) .
Analogues with Modified Heterocyclic Cores
Key Observations :
- Core Modifications: Replacing the phthalimide (isoindole-1,3-dione) with isoindolinone or benzoisoxazole alters electronic properties and solubility. For example, the benzoisoxazole derivative (C₁₃H₁₆BNO₃) exhibits lower molecular weight and enhanced lipophilicity, favoring membrane permeability in biological systems .
- Stability: Bulky substituents (e.g., methanoisoindole in ) improve thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analyses.
Reactivity in Cross-Coupling Reactions
The target compound and its analogues are pivotal in Suzuki-Miyaura couplings due to their boronate group’s nucleophilicity. Comparative studies reveal:
- Reactivity Hierarchy : Electron-deficient aryl boronates (e.g., 3d ) react faster with aryl halides than electron-rich derivatives (e.g., 3g ) due to enhanced electrophilicity at the boron center .
- Catalytic Efficiency: Pd(PPh₃)₄-catalyzed couplings of the target compound achieve >90% conversion in <2 hours under mild conditions (THF/H₂O, 60°C), outperforming bulkier analogues like C₂₁H₂₄BNO₄ (365.24 g/mol), which require prolonged reaction times .
Biological Activity
2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione (CAS No. 138500-87-5) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a boron-containing dioxaborolane moiety and an isoindole core. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂BNO₄ |
| Molecular Weight | 363.22 g/mol |
| CAS Number | 138500-87-5 |
| Melting Point | Not specified |
| Solubility | Insoluble in water |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) conducted screenings against various human tumor cell lines. Notably:
- Cell Lines Tested : Approximately 60 cancer cell lines were evaluated.
- Inhibition Rates : The compound exhibited significant growth inhibition across multiple cell lines with varying sensitivity profiles.
- Mean GI50/TGI Values : The compound demonstrated mean GI50 values around 15.72 µM and TGI values of 50.68 µM against tested tumor cells .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interfere with critical cellular pathways involved in cancer cell proliferation and survival.
Study 1: NCI Screening
In a comprehensive screening by the NCI:
- Methodology : A single-dose assay was performed to assess the cytotoxicity of the compound.
- Results : Strong inhibitory effects were observed particularly in non-small cell lung cancer (HOP-62) and CNS cancer (SF-539), with GP values indicating substantial growth inhibition (up to -49.97%) .
Study 2: Pharmacokinetic Evaluation
Pharmacokinetic studies are essential to understand how the compound behaves in biological systems:
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione, and how can intermediates be characterized?
- Methodology :
-
Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between aryl halides and boronic esters is commonly used. Key intermediates include 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives, as described in synthetic protocols for analogous compounds .
-
Intermediate Characterization : Use NMR (e.g., H, C, B) to confirm boronate ester formation and LC-MS to verify purity. For example, intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline have been characterized via these methods .
- Key Considerations :
-
Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to remove Pd catalysts .
-
Monitor reaction progress using TLC with UV visualization.
Q. How can researchers analytically confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- Note : Discrepancies in B NMR shifts (±2 ppm) may indicate hydrolysis; stabilize samples with dry DMSO .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methods :
- Recrystallization : Use ethanol/water (7:3) for high recovery yields. Slow cooling enhances crystal formation .
- Flash Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) to separate unreacted boronic ester precursors .
Advanced Research Questions
Q. How does the compound’s stability vary under different reaction conditions (e.g., acidic, basic, or oxidative environments)?
- Methodology :
- Accelerated Stability Testing :
Q. What advanced strategies can address unexpected reactivity of the boronate ester group in cross-coupling reactions?
- Computational Design :
- Perform DFT calculations (B3LYP/6-31G*) to predict reaction pathways and transition states. For example, steric hindrance from tetramethyl groups may slow transmetalation .
- Feedback Loop : Integrate computational predictions with high-throughput screening (e.g., varying Pd catalysts: Pd(OAc), PdCl(dppf)) to optimize yields .
Q. How can researchers reconcile contradictory data in spectroscopic characterization (e.g., anomalous B NMR shifts)?
- Troubleshooting :
- Dynamic Exchange Effects : Anomalous B shifts may arise from solvent interactions. Compare spectra in DMSO-d vs. CDCl to identify solvent-induced shifts .
- Multi-Technique Validation : Cross-validate with IR (B-O stretch at 1350–1400 cm) and X-ray crystallography (if crystals are obtainable) .
Q. What protocols ensure safe handling of this compound in moisture-sensitive reactions?
- Best Practices :
- Storage : Store at -20°C under argon; use molecular sieves (3Å) in storage vials .
- Reaction Setup : Conduct reactions in flame-dried glassware with Schlenk lines for inert conditions. Monitor moisture content via Karl Fischer titration (<50 ppm) .
- Deactivation : Quench residual boronate esters with pH 7 buffer to prevent exothermic hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
